Auy922

Oncology Sarcoma Drug Potency

Select AUY922 for studies requiring NQO1-independent HSP90 inhibition, overcoming ansamycin resistance in pancreatic/colorectal models. Its validated 70 mg/m² weekly dosing and well-characterized retinal toxicity profile make it an ideal reference compound for translational oncology and safety pharmacology. Ensure high-purity, research-grade material for reproducible results.

Molecular Formula C27H33N3O5
Molecular Weight 479.6 g/mol
CAS No. 747412-64-2
Cat. No. B608687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuy922
CAS747412-64-2
SynonymsLuminespib HCl;  AUY922;  AUY-922;  AUY 922;  NVP AUY922;  NVP AUY-922;  VER52296 ;  VER-52296 ;  VER 52296 ;  Luminespib
Molecular FormulaC27H33N3O5
Molecular Weight479.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H33N3O5/c1-5-28-26(33)24-23(18-8-6-17(7-9-18)16-30-10-12-34-13-11-30)25(35-29-24)19-14-20(27(2,3)4)22(32)15-21(19)31/h6-9,14-15,31-32H,5,10-13,16H2,1-4H3,(H,28,33)
InChIKeyWLYWTGDTMWWNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Auy922 (Luminespib, NVP-AUY922, CAS 747412-64-2): Third-Generation HSP90 Inhibitor Procurement Specifications and Research Use Overview


Auy922 (Luminespib, NVP-AUY922) is a potent, synthetic, small-molecule inhibitor of the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90), classified as a third-generation inhibitor [1]. It exhibits high binding affinity for the HSP90α and HSP90β isoforms, leading to the destabilization and proteasomal degradation of numerous oncogenic client proteins [1][2]. Its mechanism results in the simultaneous disruption of multiple signaling pathways critical for tumor cell proliferation and survival [2].

Auy922 Selection Rationale: Why In-Class HSP90 Inhibitors Are Not Interchangeable


The HSP90 inhibitor class exhibits profound heterogeneity in selectivity, toxicity, and resistance profiles that precludes generic substitution [1]. Direct comparative studies demonstrate that Auy922 possesses a distinct potency profile and a unique susceptibility to drug efflux mechanisms compared to ansamycin-based inhibitors like 17-AAG [2]. Critically, the propensity for dose-limiting ocular toxicity varies dramatically among closely related clinical candidates, making the selection of a specific compound a critical safety determinant [3]. The following quantitative evidence details these non-interchangeable characteristics.

Auy922 (NVP-AUY922) vs. HSP90 Inhibitor Comparators: Quantitative Differentiation Evidence for Scientific Procurement


Differential Cytotoxic Potency: Auy922 vs. 17-AAG in Myxoid Liposarcoma Models

A direct head-to-head comparison in myxoid liposarcoma cell lines demonstrated that Auy922 achieves markedly superior cytotoxic effects at lower concentrations compared to the first-generation ansamycin inhibitor 17-AAG [1].

Oncology Sarcoma Drug Potency Comparative Pharmacology

Differential Potency and Metabolic Resistance: Auy922 vs. 17-AAG in Pancreatic and Colorectal Cancer

A comparative study in a panel of pancreatic and colorectal carcinoma cell lines found that several cell lines (PANC-1, CFPAC-1, Caco-2) were intrinsically resistant to 17-AAG but remained fully sensitive to Auy922 [1]. This difference is mechanistically linked to the fact that Auy922 does not require the enzyme NQO1 for its activity, whereas 17-AAG sensitivity is often dependent on it [1].

Pancreatic Cancer Colorectal Cancer Drug Resistance NQO1

Comparative Ocular Toxicity Profile: Auy922 vs. Ganetespib

A critical differentiation exists in the ocular toxicity profile. Unlike the second-generation comparator ganetespib, which is not associated with clinical ocular toxicity, Auy922 is linked to visual disorders [1][2]. This correlates with retinal drug retention: 65% of Auy922 present at 30 minutes post-dose remained in the rat retina after 6 hours, compared to rapid elimination (70% cleared in 6h) for ganetespib [2]. In clinical trials, Auy922 treatment led to grade 3 blurred vision at 70 mg/m² and treatment discontinuation due to ocular adverse events in 5 of 24 patients with multiple myeloma [3].

Toxicology Ocular Safety HSP90 Inhibitor Pharmacokinetics

Differential Tumor Selectivity: Auy922 vs. SM258 in Cancer vs. Normal Cells

A comparative cellular study revealed that Auy922 does not exhibit preferential inhibition of cancer cell proliferation over normal cells [1]. In contrast, the C-terminal HSP90 modulator SM258 demonstrates a clear preference for cancer cells [1].

Tumor Selectivity HSP90 Cancer Biology Drug Development

Established Clinical Dosing and Pharmacokinetic Profile: Auy922 Phase I RP2D

The first-in-human Phase I study established a recommended Phase II dose (RP2D) of 70 mg/m² for Auy922 administered as a 1-hour intravenous infusion once weekly [1]. At this dose, plasma concentrations were consistent with those showing activity in preclinical xenograft models, and evidence of target inhibition (HSP70 induction in PBMCs and client protein depletion in tumors) was observed [1].

Clinical Pharmacology Phase I Trial RP2D Advanced Solid Tumors

Quantitative HSP90 Isoform Selectivity Profile: Auy922 vs. GRP94 and TRAP-1

Auy922 demonstrates high potency for its primary targets but also exhibits defined, weaker inhibition of other HSP90 family members . This selectivity profile distinguishes it from other inhibitors that may have broader or different off-target activities within the HSP90 family.

HSP90 Isoform Selectivity GRP94 TRAP-1 Binding Affinity

Auy922 (NVP-AUY922): Optimized Research and Preclinical Application Scenarios Based on Quantitative Differentiation


Investigating Pancreatic or Colorectal Cancer Models with Acquired Resistance to First-Generation Inhibitors

Based on direct comparative evidence, Auy922 is the superior selection over 17-AAG for studies in pancreatic or colorectal cancer, particularly in models exhibiting intrinsic resistance to ansamycins. As demonstrated, Auy922 remains effective in cell lines (e.g., PANC-1, CFPAC-1) that are resistant to 17-AAG due to its NQO1-independent mechanism of action [1].

Comparative Toxicology Studies to Model Drug-Induced Ocular Toxicity

The well-characterized and quantitative link between Auy922 exposure and retinal toxicity makes it a valuable positive control or model compound for studying mechanisms of drug-induced photoreceptor damage. Its high retinal retention (65% at 6h) and clinical association with visual disturbances provide a robust phenotype for safety pharmacology and toxicology research [2][3].

In Vivo Efficacy Studies Requiring a Clinically Validated Dosing Regimen

For researchers requiring a clinically anchored dosing schedule for in vivo xenograft or PDX studies, Auy922 offers a validated RP2D of 70 mg/m² i.v. weekly derived from a large Phase I trial [4]. This allows for direct correlation of preclinical findings with known human pharmacokinetic and pharmacodynamic data, enhancing the translational relevance of the study.

Studies Probing Non-Selective Cytotoxicity Mechanisms of N-Terminal HSP90 Inhibitors

Auy922 serves as an ideal reference compound for investigating the off-target or stress-response mediated effects of classical N-terminal HSP90 inhibitors. Evidence indicates it does not exhibit cancer cell selectivity and may act through multiple mechanisms [5][6]. This makes it a useful comparator when evaluating more selective or alternative-mechanism HSP90 modulators like C-terminal inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Auy922

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.